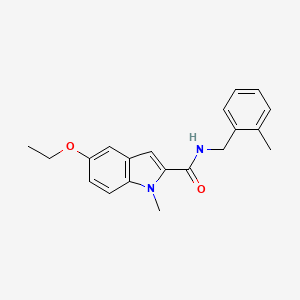![molecular formula C16H18N4O3S2 B11370808 N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11370808.png)
N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE: is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a cyclopentathiophene moiety, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiadiazole ring.
Introduction of the Cyclopentathiophene Moiety: This is achieved through a series of reactions including halogenation, nucleophilic substitution, and cyclization.
Attachment of the Oxolane Ring: The oxolane ring is introduced via nucleophilic substitution reactions, often using oxolane derivatives.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for each step.
Use of Catalysts: Catalysts may be employed to increase reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly employed.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Introduction of new substituents such as halogens, alkyl, or aryl groups.
Scientific Research Applications
N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE: has a wide range of applications in scientific research, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development due to its unique structure and functional groups.
Materials Science: Application in the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: Use as a building block or intermediate in the synthesis of more complex organic molecules.
Biological Research: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This includes:
Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity.
Pathway Modulation: It may influence various biochemical pathways, leading to changes in cellular processes.
Molecular Interactions: The unique structure allows for specific interactions with biomolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar functional groups or structural motifs, such as other thiadiazole derivatives or cyclopentathiophene compounds.
Uniqueness: The combination of the thiadiazole ring, cyclopentathiophene moiety, and oxolane ring in a single molecule is unique, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18N4O3S2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C16H18N4O3S2/c21-14(11-8-24-20-19-11)18-16-13(10-4-1-5-12(10)25-16)15(22)17-7-9-3-2-6-23-9/h8-9H,1-7H2,(H,17,22)(H,18,21) |
InChI Key |
YNCZVDBREMGEHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CSN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propan-2-yl 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B11370725.png)
![1-Ethyl-5-methyl-3,7-bis(4-methylbenzoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11370728.png)
![2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxobutan-2-yl]-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one](/img/structure/B11370735.png)
![N-(2-chlorophenyl)-2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]pyrimidine-4-carboxamide](/img/structure/B11370745.png)
![N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-3-propoxybenzamide](/img/structure/B11370749.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11370754.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide](/img/structure/B11370761.png)
![1-(4-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11370777.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B11370783.png)

![1-(3-chlorophenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11370790.png)
![5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-phenylpyrimidine-4-carboxamide](/img/structure/B11370794.png)

![N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B11370818.png)
